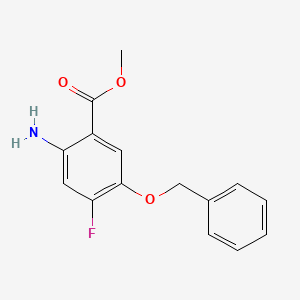
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate is an organic compound with the molecular formula C15H14FNO3 It is a derivative of benzoic acid and features a fluorine atom, an amino group, and a benzyloxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity, which is often achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted benzoates.
科学研究应用
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism by which Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
相似化合物的比较
Similar Compounds
Methyl 2-(benzylamino)-5-(benzyloxy)benzoate: This compound is similar in structure but lacks the fluorine atom.
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate: This compound has a methoxy group instead of a fluorine atom and is used in various organic synthesis applications.
Uniqueness
The presence of the fluorine atom in Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for research and development in various fields.
生物活性
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:
Key Structural Features:
- Amino Group: Imparts basicity and potential interaction with biological targets.
- Fluoro Group: Enhances lipophilicity and metabolic stability.
- Benzyloxy Group: May contribute to binding affinity through π-π interactions.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits promising antifungal properties. In silico molecular docking studies indicated that the compound interacts favorably with fungal proteins, suggesting a mechanism of action that involves inhibition of fungal growth.
- Binding Energy: The compound shows a binding energy of -5.00 kcal/mol when docked with the fungal protein 4FPR, indicating strong interaction potential .
- Hydrogen Bonding: It forms critical hydrogen bonds with residues SER'28 and GLU'130, which are essential for its antifungal activity .
Anticancer Potential
The compound's structural similarity to other benzoate derivatives has led researchers to investigate its anticancer properties. Preliminary results indicate that it may inhibit the growth of various cancer cell lines.
- Cell Line Studies: In vitro tests have shown that this compound can reduce cell viability in breast cancer and colon cancer cell lines, although specific IC50 values need further exploration .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent.
| Parameter | Value |
|---|---|
| Solubility (Water) | 552.998 mg/L |
| Blood-Brain Barrier Permeability | 1.91742 |
| Plasma Protein Binding | 70.38% |
| Caco-2 Permeability | 20.4652 |
These parameters suggest favorable absorption characteristics, which are essential for effective drug delivery .
Study on Fungal Infections
In a recent study, this compound was tested against various fungal strains. The results indicated a significant reduction in fungal load in treated samples compared to controls.
- Methodology: The study employed both in vitro assays and molecular docking simulations.
- Outcome: The compound exhibited a minimum inhibitory concentration (MIC) in the range of 6.25 μg/ml to 12.5 μg/ml against resistant strains .
Anticancer Activity Assessment
Another investigation focused on the anticancer effects of the compound on MDA-MB-231 breast cancer cells. The results demonstrated a dose-dependent decrease in cell proliferation.
属性
分子式 |
C15H14FNO3 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC 名称 |
methyl 2-amino-4-fluoro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H14FNO3/c1-19-15(18)11-7-14(12(16)8-13(11)17)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 |
InChI 键 |
JYHMZPCEOKYEHL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1N)F)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















